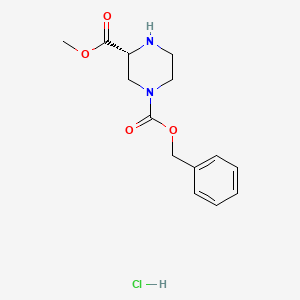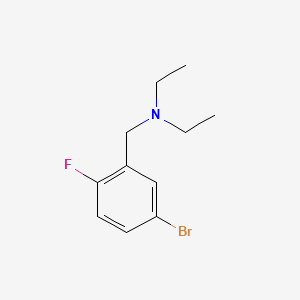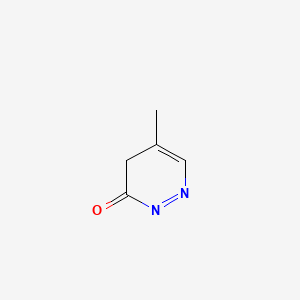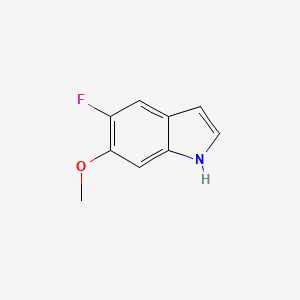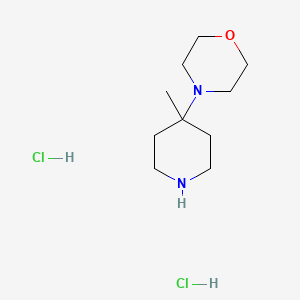
Thiourea perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiourea perchlorate is a compound that likely involves the combination of thiourea and perchlorate ions. Thiourea is a sulfur analog of urea and is used in various applications such as the synthesis of heterocycles . Perchlorate is a dissociated anion of potassium perchlorate that exerts an inhibitory effect on iodide uptake by the thyroid gland .
Molecular Structure Analysis
Thioureas have a trigonal planar molecular geometry of the N2C=S core . The C=S bond distance is near 1.71 Å, which is 0.1 Å longer than in normal ketones (R2C=O). The C–N bond distances are short .Chemical Reactions Analysis
Thiourea-based organic molecules show excellent catalytic activity in various transformations by their unique double H-bonding activation process . They are well-recognized catalysts for the enantioselective synthesis of diverse products from asymmetric two- or multicomponent reactions .Physical And Chemical Properties Analysis
Perchlorate is very persistent in nature and is slowly degraded . It is highly soluble, even in organic solvents . Thiourea appears as white crystals, which are combustible and, in contact with fire give off irritating or toxic fumes .Mechanism of Action
Perchlorate, the dissociated anion of potassium perchlorate, exerts an inhibitory effect on iodide uptake by the thyroid gland at the cellular level . Due to its similarity in ionic size and charge to iodide, perchlorate inhibits the sodium-iodide symporter (NIS) without being translocated into the thyroid follicular cell .
Safety and Hazards
Future Directions
Thiourea and its derivatives have gained marvelous attention in the last few decades because of their use in the synthesis of several important heterocyclic compounds . They have wide applications in biological systems and have been used in many reactions . Future research may focus on exploring more applications of thiourea and its derivatives in various fields .
properties
CAS RN |
18720-57-5 |
|---|---|
Product Name |
Thiourea perchlorate |
Molecular Formula |
CH5ClN2O4S |
Molecular Weight |
176.571 |
IUPAC Name |
perchloric acid;thiourea |
InChI |
InChI=1S/CH4N2S.ClHO4/c2-1(3)4;2-1(3,4)5/h(H4,2,3,4);(H,2,3,4,5) |
InChI Key |
UXSWPHSUJRYOJE-UHFFFAOYSA-N |
SMILES |
C(=S)(N)N.OCl(=O)(=O)=O |
synonyms |
Thiourea perchlorate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(Benzyloxy)carbonyl]-3-[(benzyloxy)(nitroso)amino]alanine](/img/structure/B596463.png)
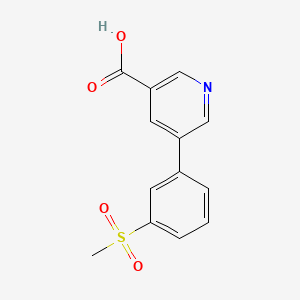
![N-Ethyl-4'-hydroxy-[1,1'-biphenyl]-3-carboxamide](/img/structure/B596469.png)
